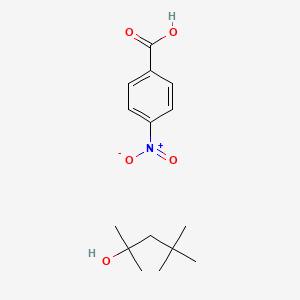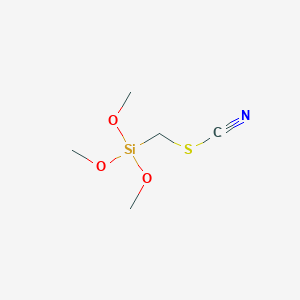
(Trimethoxysilyl)methyl thiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Trimethoxysilyl)methyl thiocyanate is an organosilicon compound characterized by the presence of both trimethoxysilyl and thiocyanate functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Trimethoxysilyl)methyl thiocyanate typically involves the reaction of trimethoxysilane with thiocyanate sources under controlled conditions. One common method includes the reaction of trimethoxysilane with potassium thiocyanate in the presence of a suitable solvent, such as acetonitrile, at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the thiocyanate ion replaces a methoxy group on the silicon atom.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to distillation or recrystallization to isolate and purify the compound.
Analyse Chemischer Reaktionen
Types of Reactions: (Trimethoxysilyl)methyl thiocyanate undergoes various chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanols and methanol.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Substitution: The thiocyanate group can be substituted by other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of water or aqueous solutions under acidic or basic conditions.
Condensation: Catalyzed by acids or bases, often at elevated temperatures.
Substitution: Requires nucleophilic reagents like halides or alkoxides, often in the presence of a suitable solvent.
Major Products Formed:
Hydrolysis: Silanols and methanol.
Condensation: Siloxane polymers.
Substitution: Various substituted silanes, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(Trimethoxysilyl)methyl thiocyanate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of silane coupling agents and functionalized silanes.
Biology: Employed in the modification of biomolecules and surfaces for enhanced biocompatibility.
Medicine: Investigated for its potential in drug delivery systems and as a component in biomedical devices.
Industry: Utilized in the production of advanced materials, such as coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of (Trimethoxysilyl)methyl thiocyanate involves the interaction of its functional groups with various molecular targets. The trimethoxysilyl group can undergo hydrolysis and condensation reactions, leading to the formation of siloxane networks. The thiocyanate group can participate in nucleophilic substitution reactions, allowing for the introduction of other functional groups. These reactions enable the compound to modify surfaces, enhance adhesion, and improve the properties of materials.
Vergleich Mit ähnlichen Verbindungen
Trimethoxysilane: Similar in structure but lacks the thiocyanate group.
Methyltrimethoxysilane: Contains a methyl group instead of a thiocyanate group.
Phenyl thiocyanate: Contains a phenyl group instead of a trimethoxysilyl group.
Uniqueness: (Trimethoxysilyl)methyl thiocyanate is unique due to the presence of both trimethoxysilyl and thiocyanate functional groups. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to its similar counterparts. The combination of silane and thiocyanate functionalities makes it particularly valuable in the synthesis of advanced materials and surface modifications.
Eigenschaften
CAS-Nummer |
56859-23-5 |
|---|---|
Molekularformel |
C5H11NO3SSi |
Molekulargewicht |
193.30 g/mol |
IUPAC-Name |
trimethoxysilylmethyl thiocyanate |
InChI |
InChI=1S/C5H11NO3SSi/c1-7-11(8-2,9-3)5-10-4-6/h5H2,1-3H3 |
InChI-Schlüssel |
ZCJUCBNGWHQZEI-UHFFFAOYSA-N |
Kanonische SMILES |
CO[Si](CSC#N)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


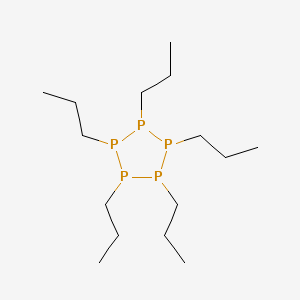
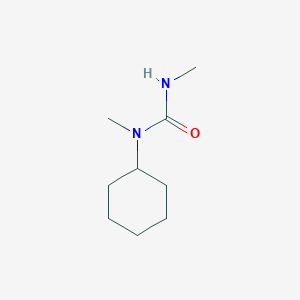
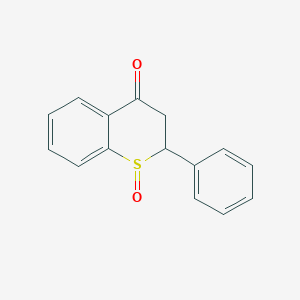
![6-Chloro-3-(chloromethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14629457.png)
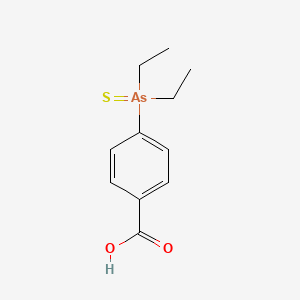
![Acetic acid;11-[chloro(dimethyl)silyl]undecan-1-ol](/img/structure/B14629463.png)

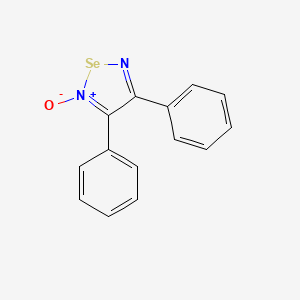
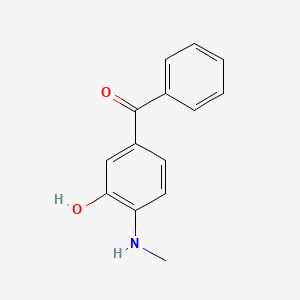
![Acetic acid, [[(benzoylamino)methyl]thio]-](/img/structure/B14629479.png)

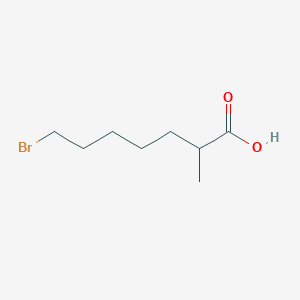
![(2R)-2-[4-Chloro-5-methyl-2-(propan-2-yl)phenoxy]propanoic acid](/img/structure/B14629496.png)
